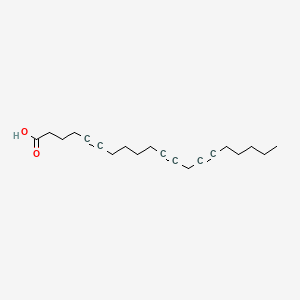
5,11,14-Eicosatriynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11,14-Eicosatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds at the 5th, 11th, and 14th positions. This compound belongs to the class of long-chain fatty acids and is known for its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,14-Eicosatriynoic acid typically involves the use of acetylenic compounds. One common method includes the use of ethynylation reactions, where acetylene is introduced into the fatty acid chain at specific positions. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of triple bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of inert atmospheres, such as nitrogen or argon, is crucial to prevent oxidation during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5,11,14-Eicosatriynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can convert them into single bonds, resulting in saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at the triple bond positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
5,11,14-Eicosatriynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized lubricants and coatings
Mecanismo De Acción
The mechanism of action of 5,11,14-Eicosatriynoic acid involves its interaction with cellular enzymes and receptors. It can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. This modulation can lead to the production of bioactive lipid mediators that influence inflammation and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5,8,11,14-Eicosatetraynoic acid: Another polyunsaturated fatty acid with four triple bonds.
5,11,14-Eicosatrienoic acid: A similar compound with three double bonds instead of triple bonds.
Uniqueness
5,11,14-Eicosatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical reactivity and biological activity compared to its counterparts with double bonds. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
35087-19-5 |
|---|---|
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
icosa-5,11,14-triynoic acid |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11-14,17-19H2,1H3,(H,21,22) |
Clave InChI |
PUFHKZOLKIZNMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC#CCCCCC#CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
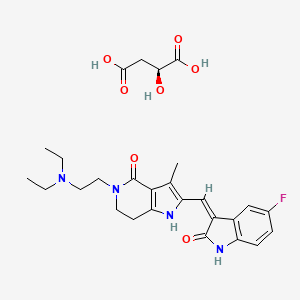

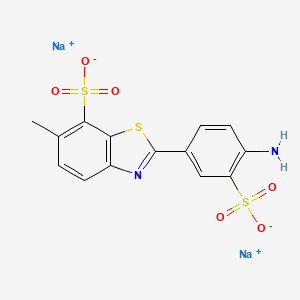
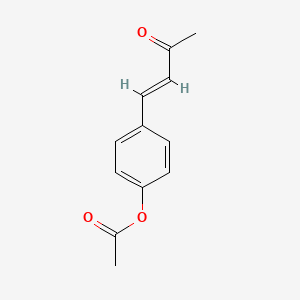


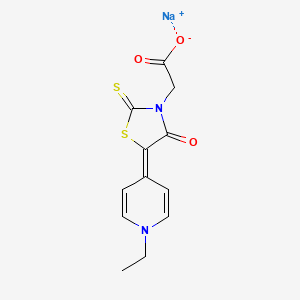

![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
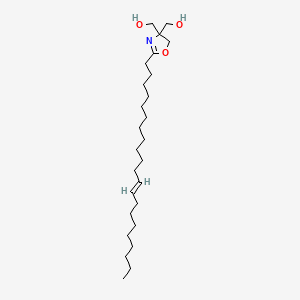
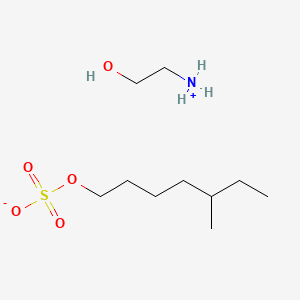
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
